![molecular formula C18H18ClNO5S B2855010 (5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797689-83-8](/img/structure/B2855010.png)
(5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Description
“(5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C18H18ClNO5S . It has a molecular weight of 395.85 g/mol . The compound is not intended for human or veterinary use .
Molecular Structure Analysis
The compound has a complex structure, which includes a chloro-methoxyphenyl group, a methoxyphenylsulfonyl group, and an azetidinyl group . The InChI string of the compound isInChI=1S/C16H15ClN2O3/c1-21-15-5-4-11 (17)7-14 (15)16 (20)19-9-13 (10-19)22-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3
. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 318.75 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 318.0771200 g/mol, a monoisotopic mass of 318.0771200 g/mol, a topological polar surface area of 51.7 Ų, a heavy atom count of 22, and a complexity of 390 .Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s possible that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity . This interaction could lead to changes in the conformation of the target proteins, affecting their function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could influence the synthesis or breakdown of certain metabolites . The downstream effects would depend on the specific pathways and metabolites involved .
Pharmacokinetics
Factors such as its chemical structure, solubility, and stability could influence its bioavailability . For instance, its methoxy groups might enhance its solubility, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of a specific metabolite, affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions might enhance or inhibit its interaction with its targets, affecting its overall effect .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-24-13-4-6-14(7-5-13)26(22,23)15-10-20(11-15)18(21)16-9-12(19)3-8-17(16)25-2/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZKNXISGDITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone |
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